2-Oxo-2-((2-(trifluoromethyl)benzyl)amino)ethyl 2,3-dimethoxybenzoate
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Overview
Description
2-Oxo-2-((2-(trifluoromethyl)benzyl)amino)ethyl 2,3-dimethoxybenzoate is a complex organic compound characterized by the presence of trifluoromethyl and dimethoxybenzoate groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxo-2-((2-(trifluoromethyl)benzyl)amino)ethyl 2,3-dimethoxybenzoate typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 2-(trifluoromethyl)benzylamine with 2,3-dimethoxybenzoic acid under specific conditions to form the desired product. The reaction conditions often include the use of solvents such as methanol or ethanol and catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2-Oxo-2-((2-(trifluoromethyl)benzyl)amino)ethyl 2,3-dimethoxybenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and catalysts (e.g., palladium on carbon). The reaction conditions may vary depending on the desired outcome, such as temperature, solvent, and reaction time.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the specific conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-Oxo-2-((2-(trifluoromethyl)benzyl)amino)ethyl 2,3-dimethoxybenzoate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Oxo-2-((2-(trifluoromethyl)benzyl)amino)ethyl 2,3-dimethoxybenzoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 2-Oxo-2-((2-(trifluoromethyl)benzyl)amino)ethyl 2-fluorobenzoate
- 2-Oxo-2-((2-(trifluoromethyl)benzyl)amino)ethyl 2,4-dimethoxybenzoate
Uniqueness
2-Oxo-2-((2-(trifluoromethyl)benzyl)amino)ethyl 2,3-dimethoxybenzoate is unique due to the presence of both trifluoromethyl and dimethoxybenzoate groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
[2-oxo-2-[[2-(trifluoromethyl)phenyl]methylamino]ethyl] 2,3-dimethoxybenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F3NO5/c1-26-15-9-5-7-13(17(15)27-2)18(25)28-11-16(24)23-10-12-6-3-4-8-14(12)19(20,21)22/h3-9H,10-11H2,1-2H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNYBXUWWQJIKDD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C(=O)OCC(=O)NCC2=CC=CC=C2C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F3NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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